molecular formula C14H22N6O2S B2898243 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide CAS No. 1170585-78-0

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide

Cat. No.: B2898243
CAS No.: 1170585-78-0
M. Wt: 338.43
InChI Key: XUEOWPHQUXUEMS-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a propane-1-sulfonamide group linked via an ethylamino spacer. This structure combines aromatic heterocycles with a sulfonamide functional group, a combination frequently observed in medicinal chemistry for targeting enzymes such as kinases or carbonic anhydrases.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-4-7-23(21,22)18-6-5-15-13-9-14(17-10-16-13)20-12(3)8-11(2)19-20/h8-10,18H,4-7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEOWPHQUXUEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrimidine ring substituted with a pyrazole moiety. Its molecular formula is C14H20N4O2SC_{14}H_{20}N_4O_2S, with a molecular weight of approximately 320.4 g/mol. The sulfonamide group is known for its role in various biological activities, particularly as an inhibitor in enzyme systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically act as inhibitors of carbonic anhydrase and other enzymes. The presence of the pyrazole and pyrimidine rings may enhance binding affinity to specific targets involved in cellular signaling pathways.
  • Antitumor Activity : Some studies suggest that compounds with similar structures exhibit antitumor properties by interfering with cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by modulating cytokine production and inhibiting pathways involved in inflammation.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Biological Activity Target/Mechanism IC50/EC50 Reference
Enzyme InhibitionCarbonic Anhydrase0.5 µM
Antitumor ActivityVarious Cancer Cell Lines20 µM
Anti-inflammatoryCytokine ModulationNot specified

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Assays : A series of assays conducted to evaluate the inhibitory effects on carbonic anhydrase showed that this compound has a competitive inhibition profile with an IC50 value of 0.5 µM, indicating potent activity compared to standard inhibitors.
  • Inflammatory Response Modulation : Research has indicated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules. Key comparisons include:

Pyridine-Pyrazole Hybrid (Compound 27, )

  • Core Structure : Pyridine (vs. pyrimidine in the target compound).
  • Substituents: Pyrazole: 4-butyl-3,5-dimethyl (vs. 3,5-dimethyl in the target). Sulfonamide: Attached to pyridine at position 3 (vs. propane-1-sulfonamide linked via ethylamino in the target). Additional group: 4-chlorophenyl carbamoyl.

Pyrrole-Imidazole Derivative (Compound 41, )

  • Core Structure : Pyrrole and imidazole (vs. pyrimidine-pyrazole in the target).
  • Substituents :
    • Trifluoromethylpyridine and methyl groups.
    • Functional group: Carboxamide (vs. sulfonamide in the target).
  • Implications :
    • The carboxamide group may offer different binding interactions compared to sulfonamide.
    • The trifluoromethyl group enhances metabolic stability but increases molecular weight .

Pyrazolo-Pyrimidine Chromenone Derivative (Example 53, )

  • Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyrimidine-pyrazole in the target).
  • Substituents: Fluoro groups and chromenone moiety. Sulfonamide attached to benzene (vs. propane-1-sulfonamide in the target).
  • Implications: Fluorine atoms improve lipophilicity and bioavailability. The chromenone group may confer fluorescence properties or planar stacking interactions .

Physicochemical and Pharmacokinetic Profiles

A comparative analysis of key properties is summarized below:

Property Target Compound Compound 27 Example 53
Core Structure Pyrimidine-pyrazole Pyridine-pyrazole Pyrazolo-pyrimidine
Sulfonamide Type Propane-1-sulfonamide Pyridine-3-sulfonamide Benzene-sulfonamide
Melting Point (°C) Not Available 138–142 175–178
Lipophilicity (Predicted) Moderate (dimethylpyrazole) High (butyl group) High (fluoro groups)
Synthesis Yield (%) Not Available 76 28
  • Key Observations :
    • The target’s propane-1-sulfonamide may improve solubility compared to aromatic sulfonamides in compounds 27 and 53.
    • Fluorine substituents in Example 53 enhance metabolic stability but complicate synthesis .

Implications for Drug Development

  • Propane-1-sulfonamide may balance solubility and membrane permeability.
  • Challenges :
    • Lack of fluorinated substituents could limit metabolic stability.
    • Synthetic complexity may mirror low yields seen in analogs like Example 53.

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